molecular formula C8H5ClFNO2S B1523836 (2-Cyano-4-fluorophenyl)methanesulfonyl chloride CAS No. 1258652-29-7

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B1523836
CAS No.: 1258652-29-7
M. Wt: 233.65 g/mol
InChI Key: AYIKSOJHAKSVFH-UHFFFAOYSA-N
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Description

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H5ClFNO2S. It is a versatile chemical used in various scientific research and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Cyano-4-fluorophenyl)methanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

(2Cyano4fluorophenyl)methanesulfonylfluoride+SOCl2(2Cyano4fluorophenyl)methanesulfonylchloride+SO2+HF(2-Cyano-4-fluorophenyl)methanesulfonyl fluoride + SOCl_2 \rightarrow this compound + SO_2 + HF (2−Cyano−4−fluorophenyl)methanesulfonylfluoride+SOCl2​→(2−Cyano−4−fluorophenyl)methanesulfonylchloride+SO2​+HF

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form (2-Cyano-4-fluorophenyl)methanesulfonic acid.

    Reduction: It can be reduced to (2-Cyano-4-fluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the nucleophile added slowly to control the reaction rate.

    Hydrolysis: Conducted in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.

    Reduction: Performed under anhydrous conditions with a suitable reducing agent.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

    (2-Cyano-4-fluorophenyl)methanesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyano-4-chlorophenyl)methanesulfonyl chloride
  • (2-Cyano-4-bromophenyl)methanesulfonyl chloride
  • (2-Cyano-4-iodophenyl)methanesulfonyl chloride

Uniqueness

(2-Cyano-4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

(2-cyano-4-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-6-1-2-8(10)3-7(6)4-11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIKSOJHAKSVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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